molecular formula C19H23N5O3 B11966919 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione CAS No. 304871-79-2

1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B11966919
CAS No.: 304871-79-2
M. Wt: 369.4 g/mol
InChI Key: IJUPDPUYWZPYMQ-UHFFFAOYSA-N
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Description

1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is a complex organic compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds, consisting of a pyrimidine ring fused to an imidazole ring. This compound is characterized by the presence of morpholine and phenylethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The starting materials often include purine derivatives, morpholine, and phenylethyl bromide. The reaction conditions may involve:

    Step 1: Alkylation of purine derivatives with phenylethyl bromide in the presence of a base such as potassium carbonate.

    Step 2: Introduction of the morpholine group through nucleophilic substitution reactions.

    Step 3: Final purification using recrystallization or chromatography techniques.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors with controlled temperature and pressure conditions. The use of catalysts and automated systems ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the morpholine and phenylethyl groups.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Common solvents include ethanol, methanol, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.

Biology

In biological research, 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione may be studied for its potential interactions with enzymes and receptors. Its structural similarity to nucleotides makes it a candidate for studying DNA and RNA interactions.

Medicine

In medicine, this compound may have potential therapeutic applications. Its ability to interact with biological molecules could lead to the development of new drugs for treating various diseases.

Industry

In industrial applications, this compound may be used in the production of specialty chemicals, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of 1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant.

    Theophylline: 1,3-Dimethylxanthine, used in respiratory diseases.

    Theobromine: 3,7-Dimethylxanthine, found in chocolate.

Uniqueness

1,3-Dimethyl-8-(4-morpholinyl)-7-(2-phenylethyl)-3,7-dihydro-1H-purine-2,6-dione is unique due to the presence of the morpholine and phenylethyl groups. These groups confer distinct chemical properties and potential biological activities that are not found in other similar compounds.

Properties

CAS No.

304871-79-2

Molecular Formula

C19H23N5O3

Molecular Weight

369.4 g/mol

IUPAC Name

1,3-dimethyl-8-morpholin-4-yl-7-(2-phenylethyl)purine-2,6-dione

InChI

InChI=1S/C19H23N5O3/c1-21-16-15(17(25)22(2)19(21)26)24(9-8-14-6-4-3-5-7-14)18(20-16)23-10-12-27-13-11-23/h3-7H,8-13H2,1-2H3

InChI Key

IJUPDPUYWZPYMQ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)N3CCOCC3)CCC4=CC=CC=C4

solubility

53.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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